5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a sulfonyl group, an oxazole ring, and a bicyclo[2.2.1]heptane framework. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through a multi-step process involving the formation of the oxazole ring, the sulfonylation of the phenyl group, and the construction of the bicyclic heptane framework. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by further functionalization steps .
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The oxazole ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Camphor: Contains a bicyclo[2.2.1]heptane core but lacks the sulfonyl and oxazole groups.
Sordarins: Natural products with a bicyclic structure, used for their antifungal properties.
Bornanesultam: A chiral auxiliary with a similar bicyclic framework.
Uniqueness
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a sulfonyl group, an oxazole ring, and a bicyclic heptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-16-15(9-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)8-21-13/h2-5,9,12-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBZWVQYLMZCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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